2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide
Description
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide is a brominated pyridine derivative featuring an ether-linked acetamide group substituted with a tert-butyl moiety. The compound’s structure comprises a 2-bromopyridin-3-yloxy group connected via an oxygen bridge to an N-(tert-butyl)acetamide chain.
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N-tert-butylacetamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)14-9(15)7-16-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
ISIILDHZDNYIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide typically involves the reaction of 2-bromopyridine-3-ol with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the ether linkage: 2-bromopyridine-3-ol is reacted with acetic anhydride to form the acetylated intermediate.
Amidation: The intermediate is then reacted with tert-butylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidized products may include pyridine N-oxides.
Reduction: Reduced products may include partially or fully reduced pyridine derivatives.
Scientific Research Applications
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the acetamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Positional Isomerism in Bromopyridine Derivatives
2-(5-Bromopyridin-2-yl)-N-(tert-butyl)acetamide (CAS 1159000-89-1) :
- Structure : Bromine at the 5-position of pyridine; acetamide directly attached to the 2-position without an oxygen bridge.
- Key Differences : The absence of an ether linkage reduces polarity compared to the target compound. Used as a medical intermediate .
- Molecular Formula : C₁₁H₁₅BrN₂O (identical to the target compound).
N-(3-Bromopyridin-2-yl)acetamide (CAS 155444-28-3) :
Ether vs. Direct Linkage
- Ethyl 4-((6-Bromoquinolin-2-yl)oxy)butanoate (): Structure: Ether-linked quinoline derivative with an ester terminus. Comparison: Demonstrates how ether linkages between aromatic systems and functional groups (e.g., esters vs. acetamides) alter reactivity and applications in medicinal chemistry .
Physicochemical Properties
*Estimated based on analogs. †Predicted using fragment-based methods.
- Lipophilicity : The tert-butyl group in the target compound increases XLogP3 compared to N-(3-bromopyridin-2-yl)acetamide, enhancing membrane permeability.
- Solubility: The oxygen bridge may improve aqueous solubility relative to non-ether-linked analogs.
Spectral Data Trends (NMR/HRMS)
- tert-Butyl Group: In analogs like N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)acetamide derivatives (), the tert-butyl proton signal appears as a singlet near δ 1.4–1.5 ppm in ¹H NMR .
- Bromopyridine Systems : Bromine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., δ 8.3–8.5 ppm for pyridine-H in ) .
Biological Activity
2-((2-Bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and cancer therapies. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a brominated pyridine moiety, which is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Dopamine Receptor Modulation : Preliminary studies suggest that derivatives of bromopyridine can act as dopamine D2/D3 receptor agonists, which may have implications for treating neurological disorders such as schizophrenia and Parkinson's disease. The dual agonism observed in some related compounds indicates potential therapeutic benefits in modulating neurotransmitter systems .
- Anticancer Properties : Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Biological Activity of Related Compounds
| Compound | Target | EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| Compound A | D2L | 23.7 | 97.1 |
| Compound B | D3 | 19 | 81.0 |
| Compound C | 5-HT1A | 0.8 | 102.6 |
| Compound D | D2L/D3/5-HT1A (Triple Agonist) | 1.4 | 81.7 |
Note: EC50 values represent the concentration of the drug at which 50% of the maximal effect is observed, while Emax indicates the maximum effect achieved by the drug .
Case Studies
- Dopamine Receptor Agonism : A study evaluated the functional activity of several compounds, including those with similar structures to our target compound. The results highlighted a significant ability of certain derivatives to activate D2 and D3 receptors, suggesting a potential pathway for therapeutic applications in neuropharmacology .
- Cytotoxicity in Cancer Cells : Research on piperidine derivatives indicated that modifications to the bromopyridine structure could enhance cytotoxicity against cancer cells. One derivative showed a notable increase in apoptosis induction compared to control treatments, supporting the hypothesis that structural variations can significantly affect biological activity .
Mechanistic Insights
The mechanism behind the biological activity of this compound may involve:
- Receptor Binding : The presence of the bromopyridine moiety facilitates interactions with dopamine receptors, potentially leading to altered signaling pathways that influence neuronal function and cancer cell behavior.
- Cellular Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests that it may disrupt key survival pathways, possibly through mitochondrial dysfunction or activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
